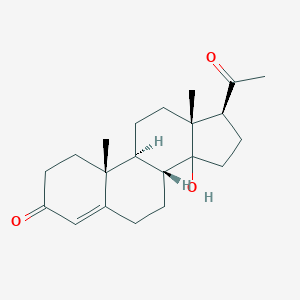

14-Hydroxyprogesterone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

14-Hydroxyprogesterone is a hydroxylated derivative of progesterone, a naturally occurring steroid hormone This compound is characterized by the presence of a hydroxyl group at the 14th carbon position of the steroid backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 14-Hydroxyprogesterone can be synthesized through biocatalytic processes involving specific enzymes. One notable method involves the use of a steroidal hydroxylase from the fungus Cochliobolus lunatus, which catalyzes the hydroxylation of progesterone at the 14alpha position . This enzyme can be expressed in Escherichia coli to enhance its activity and selectivity.

Industrial Production Methods: Industrial production of this compound often employs recombinant microorganisms. For instance, recombinant Pichia pastoris has been utilized to achieve high conversion rates of progesterone to this compound through whole-cell catalysis . This method offers a scalable and efficient approach for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: 14-Hydroxyprogesterone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 14alpha position can be oxidized to form ketones or other oxidized derivatives.

Reduction: Reduction reactions can modify the hydroxyl group, potentially converting it to other functional groups.

Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 14-keto derivatives, while reduction can produce 14-deoxy derivatives.

Applications De Recherche Scientifique

Intermediate in Steroid Synthesis

14-Hydroxyprogesterone serves as a crucial intermediate in the synthesis of various biologically active steroids, including cardenolides. These compounds have applications in treating heart conditions due to their ability to influence cardiac contractility and rhythm .

Progestin Development

Research indicates that 14-OH-PROG can be converted into more potent progestins, which are vital for hormone replacement therapies and contraceptive formulations. The compound's structure allows for modifications that enhance its biological activity, making it a valuable precursor in pharmaceutical development .

Enzyme Engineering

Recent studies have focused on enhancing the enzymatic conversion of progesterone to 14-OH-PROG using engineered cytochrome P450 enzymes. This biotechnological approach aims to improve the efficiency and selectivity of steroid hydroxylation processes, which are essential for producing various steroid derivatives .

Table 1: Enzyme Engineering Outcomes

| Enzyme Variant | Activity (%) | Selectivity (C14 vs C11) |

|---|---|---|

| Wild-Type P450 | 28 | 1:1 |

| E109A/F297W | 97 | Enhanced |

Whole-Cell Catalysis

The use of engineered Escherichia coli for whole-cell catalysis has been explored to produce 14-OH-PROG efficiently. By optimizing reaction conditions, researchers achieved a conversion rate of up to 99%, demonstrating the potential for industrial applications in steroid production .

Hormonal Treatments

This compound has been investigated for its role in hormonal therapies, particularly concerning pregnancy maintenance and preterm birth prevention. Its progestogenic properties make it a candidate for further studies in managing conditions such as congenital adrenal hyperplasia and other hormonal imbalances .

Safety and Efficacy Studies

Clinical trials have assessed the safety profile of related compounds like 17-alpha-hydroxyprogesterone caproate (17-OHPC), which is closely related to 14-OH-PROG. These studies have shown that while effective in reducing preterm birth rates, there are concerns regarding potential adverse effects, necessitating careful patient selection and monitoring during treatment .

Table 2: Clinical Trial Findings on 17-OHPC

| Study Name | Population Size | Preterm Birth Rate (%) | Adverse Events (%) |

|---|---|---|---|

| Meis Trial | 463 | 36.3 | 57.7 |

| PROLONG Trial | 1707 | Not significantly different from placebo | Comparable rates |

Research Opportunities

Given its versatile applications, ongoing research into the synthesis and application of 14-OH-PROG is warranted. Future studies could explore its potential as a therapeutic agent in various endocrine disorders or as a basis for developing new contraceptives with fewer side effects.

Regulatory Considerations

As with any pharmacologically active compound, regulatory scrutiny will play a critical role in determining the future clinical applications of 14-OH-PROG and its derivatives. Continued research will help establish safety profiles and therapeutic efficacy, paving the way for broader clinical use.

Mécanisme D'action

The mechanism of action of 14-Hydroxyprogesterone involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 14alpha position enhances its binding affinity to certain receptors, modulating their activity. This modification can influence various biological processes, including hormone signaling and gene expression .

Comparaison Avec Des Composés Similaires

17alpha-Hydroxyprogesterone: Another hydroxylated derivative of progesterone, differing by the position of the hydroxyl group.

Hydroxyprogesterone caproate: A synthetic ester derivative of 17alpha-Hydroxyprogesterone, used in the prevention of preterm births.

Uniqueness: 14-Hydroxyprogesterone is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and chemical reactivity. Its selective hydroxylation at the 14alpha position differentiates it from other hydroxylated progesterone derivatives, making it a valuable compound for research and therapeutic applications.

Propriétés

Numéro CAS |

16031-66-6 |

|---|---|

Formule moléculaire |

C21H30O3 |

Poids moléculaire |

330.5 g/mol |

Nom IUPAC |

(8R,9S,10R,13R,17S)-17-acetyl-14-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H30O3/c1-13(22)16-8-11-21(24)18-5-4-14-12-15(23)6-9-19(14,2)17(18)7-10-20(16,21)3/h12,16-18,24H,4-11H2,1-3H3/t16-,17+,18-,19+,20-,21?/m1/s1 |

Clé InChI |

UAMNQIUKJVUQMR-JRBOJVLQSA-N |

SMILES |

CC(=O)C1CCC2(C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |

SMILES isomérique |

CC(=O)[C@H]1CC[C@@]2([C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O |

SMILES canonique |

CC(=O)C1CCC2(C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |

Synonymes |

14 beta-hydroxyprogesterone 14-hydroxyprogesterone 14-hydroxyprogesterone, (14beta)-isome |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.